1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates nitrogen atoms into a bicyclic framework. This compound belongs to a class of diazaspiro compounds that have garnered interest in medicinal chemistry due to their potential biological activities.
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride can be classified as a nitrogen-containing heterocyclic compound. Its specific structural features categorize it under spiro compounds, which are known for their complex three-dimensional shapes and potential pharmacological properties.
The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride typically involves the following steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular formula for 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride is C10H14N2·HCl. The compound features:
The molecular weight is approximately 202.68 g/mol. The structural representation includes a bicyclic framework with specific stereochemistry that influences its biological interactions .
Chemical reactions involving 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride primarily focus on its reactivity as an electrophile due to the presence of the carbonyl group. Key reactions include:
Technical details about reaction conditions and mechanisms are essential for understanding how this compound can be utilized in synthetic pathways .
Data on specific biological assays would provide insight into its pharmacological effects and therapeutic applications .
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride exhibits several notable physical properties:
The chemical properties include:
Relevant data from chemical databases can provide additional insights into its behavior under various conditions .
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride has potential applications in several scientific fields:
Research continues to explore its full potential and efficacy in various applications within drug discovery and development contexts .
The incorporation of spirocyclic frameworks, particularly diazaspiro scaffolds, represents a significant advancement in addressing persistent challenges in drug discovery. These three-dimensional structures feature two heterocyclic rings connected through a single spiro carbon atom, conferring unique conformational properties compared to planar aromatic systems or linear alicyclic amines. The 2,7-diazaspiro[3.5]nonane system exemplifies this architecture, characterized by a central quaternary spirocarbon flanked by two nitrogen-containing rings—one piperidine and one azetidine. This specific topology enhances molecular rigidity, reducing the entropic penalty upon binding to biological targets while maintaining sufficient flexibility for optimal interactions [2] [4].
The structural complexity of diazaspiro compounds like 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride contributes to improved physicochemical profiles. The scaffold inherently modulates lipophilicity and aqueous solubility, crucial factors influencing pharmacokinetic behavior. Its bicyclic nature provides multiple vectors for functionalization, enabling medicinal chemists to append diverse pharmacophoric groups while retaining the core’s advantageous properties. This versatility is evident in its application across various therapeutic areas, including oncology, neuroscience, and metabolic disorders [4] . A key structural advantage lies in the presence of two distinct nitrogen atoms (one secondary, one tertiary) within the 2,7-diazaspiro[3.5]nonane system. These nitrogen centers serve as handles for introducing carbonyl-containing moieties, such as the ethanone group in 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride, or for forming amide linkages to complex heterocycles. This facilitates the creation of drug-like molecules with enhanced metabolic stability, as the constrained spiro system often protects susceptible sites from enzymatic degradation [1] .
Table 1: Structural and Physicochemical Features of 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one Hydrochloride
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₉H₁₇ClN₂O (Hydrochloride salt) | Confirms elemental composition and molecular weight (MW = 204.70 g/mol) |
Core Structure | 2,7-Diazaspiro[3.5]nonane with acetyl group | Defines 3D topology: Azetidine-piperidine spirocycle with N⁷-acetylation |
Nitrogen Functionality | Tertiary Amine (Piperidine N⁷), Secondary Amine (Azetidine N²) | Enables salt formation (N⁷), further derivatization (N²), hydrogen bonding |
Rigidity | High (Spirocyclic constraint) | Reduces conformational flexibility, improving target selectivity & metabolic stability |
Derivatization Sites | Azetidine N², Carbon atoms on rings, Acetyl group | Allows extensive structural modification to optimize target affinity and ADME properties |
2,7-Diazaspiro[3.5]nonane derivatives have transitioned from synthetic curiosities to privileged pharmacophores, driven by their demonstrated efficacy in modulating challenging biological targets. A pivotal application emerged in oncology with the development of covalent KRAS G12C inhibitors. Structural optimization efforts identified the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety as a key warhead capable of accessing the switch-II pocket of the KRAS G12C mutant protein. X-ray crystallography confirmed that this spirocyclic acrylamide derivative forms a covalent bond with the cysteine residue at position 12, locking the oncoprotein in an inactive state. The spiro scaffold’s spatial orientation was critical for optimal positioning of the acrylamide electrophile towards the target cysteine thiol, leading to potent inhibition [1].
Beyond covalent inhibitors, the 2,7-diazaspiro[3.5]nonane core has proven invaluable in central nervous system (CNS) drug discovery, largely due to its ability to cross the blood-brain barrier while resisting metabolic deactivation. A prominent example is the ghrelin receptor inverse agonist (R)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457), where the diazaspiro[3.5]nonane unit serves as a crucial conformational constraint linking key pharmacophoric elements. This compound demonstrated favorable pharmacokinetics and brain penetration in preclinical models, enabling clinical evaluation for alcohol use disorder [3]. The scaffold’s utility extends to other target classes. For instance, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 896464-16-7) serves as a key synthetic intermediate and a protected form of the secondary amine for further functionalization, highlighting its role in combinatorial chemistry and lead optimization . Similarly, structural analogues like 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one (CAS: 1824061-72-4) demonstrate the scaffold’s tolerance for ring heteroatom variation (e.g., oxygen replacing nitrogen), expanding the accessible chemical space for probing structure-activity relationships [4].
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride, while a specific chemical entity, serves as both a valuable intermediate and a structural motif imbued with inherent therapeutic potential. Its core structure embodies the advantageous properties of the diazaspiro[3.5]nonane system – metabolic stability, three-dimensionality, and balanced polarity – making it a versatile starting point for developing bioactive molecules. Its documented success lies primarily in two domains: as a synthetic precursor to complex pharmacological agents and as a structural element directly contributing to target engagement [2] [4] .
In oncology, derivatives stemming from this core, particularly those incorporating acrylamide functionalities analogous to the optimized compound 7b (1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one), demonstrate compelling efficacy. Compound 7b, which shares the 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one substructure linked to a quinazoline pharmacophore, exhibited not only potent covalent inhibition of KRAS G12C but also high metabolic stability in both human and mouse liver microsomes. Crucially, it demonstrated a dose-dependent antitumor effect in an NCI-H1373 (a non-small cell lung cancer cell line harboring KRAS G12C mutation) xenograft mouse model upon subcutaneous administration. This underscores the potential of the core scaffold to deliver in vivo efficacy, likely attributable to its favorable pharmacokinetic profile and ability to sustain target engagement [1].
Beyond direct antitumor effects, the structural motif holds significant promise in neuropharmacology. The ghrelin receptor inverse agonist PF-5190457, which features the 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one group tethered to complex heterocycles, successfully progressed to human trials. It demonstrated safety, tolerability, and lack of significant pharmacokinetic interaction with alcohol in a Phase 1b study involving heavy drinkers. This positions derivatives based on this core as potential therapeutics for alcohol use disorder and potentially other reward-related disorders modulated by the ghrelin system. The metabolic stability of the diazaspiro core, as evidenced by the controlled biotransformation of PF-5190457 primarily involving oxidation on peripheral rings rather than the spirocenter, further supports its therapeutic utility [3].
Table 2: Documented Therapeutic Applications of Compounds Featuring the 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one Motif
Therapeutic Area | Example Compound/Lead | Key Biological Target | Reported Outcome |
---|---|---|---|
Oncology (Targeted Therapy) | Compound 7b (Quinazoline-acrylamide conjugate) | KRAS G12C (Covalent Inhibition) | Dose-dependent antitumor effect in NSCLC xenograft model; High metabolic stability [1] |
Neuroscience (Addiction) | PF-5190457 (Ghrelin Receptor Inverse Agonist) | Growth Hormone Secretagogue Receptor 1a | Safety, tolerability, no alcohol interaction in Phase 1b; Reduced alcohol craving (Preclinical) [3] |
Drug Discovery (Intermediate) | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | N/A (Synthetic Building Block) | Enables efficient introduction of protected diazaspiro scaffold into complex molecules |
Structural Biology Probe | Covalent KRAS Inhibitors | KRAS G12C Switch-II Pocket | Confirmed binding mode via X-ray crystallography; Validates scaffold for targeting deep pockets [1] |
The compound’s potential extends to mitigating drug resistance, a critical challenge in modern therapeutics. In the context of CDK4/6 inhibitor resistance in hormone receptor-positive breast cancer, where aberrant CDK2 activation is a key mechanism, the structural flexibility offered by the 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one motif could facilitate the design of novel CDK2 degraders or inhibitors. While not directly reported for this specific salt, the scaffold's proven ability to engage diverse targets (enzymes like KRAS, GPCRs like GHS-R1a) suggests its applicability in designing next-generation agents against resistance pathways, leveraging its favorable physicochemical and pharmacokinetic properties as a foundation [1] [8].
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0